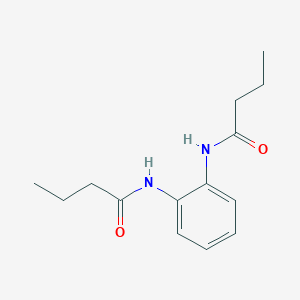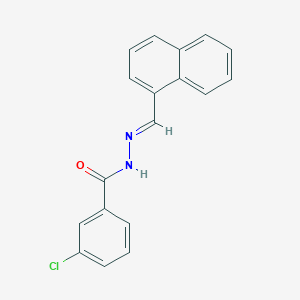![molecular formula C15H14N4O2S B324031 1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea CAS No. 7728-25-8](/img/structure/B324031.png)
1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea is a chemical compound with the molecular formula C15H14N4O2S and a molecular weight of 314.368. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities and applications in various fields .
Méthodes De Préparation
The synthesis of 1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea typically involves the reaction of 3-nitrobenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Analyse Des Réactions Chimiques
1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiosemicarbazone moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of 1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The pathways involved include the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea can be compared with other thiosemicarbazone derivatives, such as:
- 2-nitrobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-nitrobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 3-nitrobenzaldehyde N-(4-methylphenyl)thiosemicarbazone
These compounds share similar structures but differ in the position of the nitro group or the substituent on the phenyl ring. The unique position of the nitro group in this compound contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
7728-25-8 |
|---|---|
Formule moléculaire |
C15H14N4O2S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H14N4O2S/c1-11-4-2-6-13(8-11)17-15(22)18-16-10-12-5-3-7-14(9-12)19(20)21/h2-10H,1H3,(H2,17,18,22)/b16-10+ |
Clé InChI |
MFQOVVAMFNFSGZ-MHWRWJLKSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES isomérique |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-3-(4-nitrophenyl)-5-oxo-4-[(2,4,6-tribromophenyl)hydrazinylidene]pyrazole-1-carbothioamide](/img/structure/B323951.png)
![(4E)-4-[(2,5-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323952.png)
![(4E)-4-[(4-ethoxyphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323953.png)
![(4E)-4-[[2-(morpholine-4-carbonyl)phenyl]hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323954.png)
![(4E)-4-[(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323955.png)
![(4E)-4-[(2,5-dichlorophenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323957.png)
![(4E)-4-[(3-chlorophenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323958.png)

![1-[(Z)-1-cyclopropylethylideneamino]-3-phenylurea](/img/structure/B323962.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B323965.png)

![4-Methoxy-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide](/img/structure/B323968.png)

![methyl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarboxylate](/img/structure/B323971.png)
